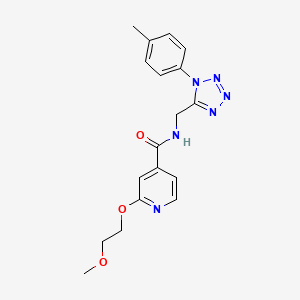![molecular formula C18H18N4O3S B2362862 N'-[(E)-(3,4-dimetoxi fenil)metilideno]-3-(5-metiltiofeno-2-il)-1H-pirazol-5-carbohidrazida CAS No. 488701-88-8](/img/structure/B2362862.png)
N'-[(E)-(3,4-dimetoxi fenil)metilideno]-3-(5-metiltiofeno-2-il)-1H-pirazol-5-carbohidrazida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N'-[(E)-(3,4-dimethoxyphenyl)methylidene]-3-(5-methylthiophen-2-yl)-1H-pyrazole-5-carbohydrazide is a unique compound, recognized for its intricate chemical structure and significant potential in various fields. This compound is characterized by its combination of a pyrazole ring with both phenylmethylidene and thiophenyl groups, lending it interesting chemical properties.
Aplicaciones Científicas De Investigación
This compound has wide-ranging applications:
Chemistry: : Utilized as an intermediate in the synthesis of more complex organic compounds.
Biology: : Investigated for its potential as a bioactive molecule, particularly in enzyme inhibition studies.
Medicine: : Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.
Industry: : Employed in the synthesis of specialty chemicals and materials with specific desired properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of N'-[(E)-(3,4-dimethoxyphenyl)methylidene]-3-(5-methylthiophen-2-yl)-1H-pyrazole-5-carbohydrazide involves a multistep synthesis process:
Starting materials: : The synthesis typically begins with 3,4-dimethoxybenzaldehyde, 5-methylthiophene-2-carboxylic acid, and hydrazine derivatives.
Condensation Reaction: : The initial step involves the condensation of 3,4-dimethoxybenzaldehyde with hydrazine hydrate under acidic conditions to form the corresponding hydrazone.
Cyclization: : The obtained hydrazone is then reacted with 5-methylthiophene-2-carboxylic acid and a base catalyst to induce cyclization, resulting in the formation of the pyrazole ring.
Methylation: : The final step involves methylation of the compound at specific sites to obtain the desired N'-[(E)-(3,4-dimethoxyphenyl)methylidene]-3-(5-methylthiophen-2-yl)-1H-pyrazole-5-carbohydrazide.
Industrial Production Methods
In an industrial setting, the synthesis may be scaled up by optimizing reaction conditions, including temperature, pressure, and the use of continuous flow reactors to ensure efficiency and yield. The process often involves robust purification techniques like crystallization, distillation, and chromatography to ensure the final product's purity.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: : This compound can undergo oxidation reactions, typically with strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: : Reduction reactions, often facilitated by agents like sodium borohydride or lithium aluminium hydride, can modify the compound's functional groups.
Substitution: : Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, influenced by the presence of electron-donating or electron-withdrawing groups.
Common Reagents and Conditions
Oxidation: : Potassium permanganate in acidic medium.
Reduction: : Sodium borohydride in ethanol.
Substitution: : Halogenating agents like N-bromosuccinimide for bromination reactions.
Major Products
The major products of these reactions depend on the reagents and conditions used, often resulting in modified aromatic rings or reduction of functional groups to simpler forms.
Mecanismo De Acción
The mechanism by which N'-[(E)-(3,4-dimethoxyphenyl)methylidene]-3-(5-methylthiophen-2-yl)-1H-pyrazole-5-carbohydrazide exerts its effects involves interaction with specific molecular targets, often enzymes or receptors. The pathways can include inhibition of enzymatic activities or modulation of signal transduction pathways, influencing cellular processes.
Comparación Con Compuestos Similares
When compared to similar compounds:
N'-[(E)-(4-methoxyphenyl)methylidene]-3-(5-methylthiophen-2-yl)-1H-pyrazole-5-carbohydrazide: : This compound has a similar structure but lacks the additional methoxy group, potentially altering its reactivity and biological activity.
N'-[(E)-(3,4-dimethoxyphenyl)methylidene]-3-phenyl-1H-pyrazole-5-carbohydrazide: : In this compound, the thiophene ring is replaced by a phenyl ring, which may affect its chemical properties and interaction with biological targets.
These comparisons highlight the unique structural and functional aspects of N'-[(E)-(3,4-dimethoxyphenyl)methylidene]-3-(5-methylthiophen-2-yl)-1H-pyrazole-5-carbohydrazide, making it a compound of significant interest in various research and industrial applications.
Propiedades
IUPAC Name |
N-[(E)-(3,4-dimethoxyphenyl)methylideneamino]-5-(5-methylthiophen-2-yl)-1H-pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O3S/c1-11-4-7-17(26-11)13-9-14(21-20-13)18(23)22-19-10-12-5-6-15(24-2)16(8-12)25-3/h4-10H,1-3H3,(H,20,21)(H,22,23)/b19-10+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOBBVHPXXRFLDH-VXLYETTFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C2=CC(=NN2)C(=O)NN=CC3=CC(=C(C=C3)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(S1)C2=CC(=NN2)C(=O)N/N=C/C3=CC(=C(C=C3)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
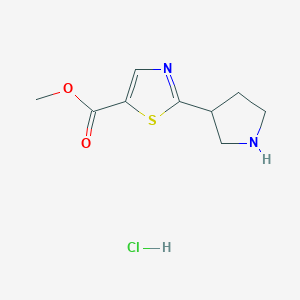
![1-[3-(Trifluoromethyl)benzyl]-1H-imidazol-5-ylmethanamine hydrochloride](/img/structure/B2362780.png)
![1-(4-Chlorophenyl)-3-[(4-methylphenyl)sulfonyl]-1-propanol](/img/structure/B2362781.png)
![3-(1-((4-fluorobenzyl)thio)-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-4(5H)-yl)-N-isobutylpropanamide](/img/structure/B2362782.png)
![(5-Methylisoxazol-3-yl)[(4-{[2-methyl-7-(trifluoromethyl)(4-quinolyl)]amino}ph enyl)sulfonyl]amine](/img/structure/B2362786.png)
![N-(2-methoxy-5-methylphenyl)-2-[5-(morpholine-4-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]acetamide](/img/structure/B2362787.png)
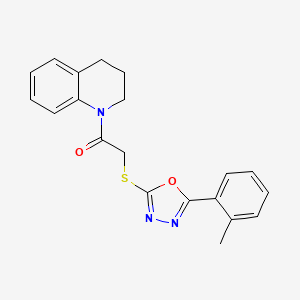
![2-((1-(3,4-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B2362792.png)
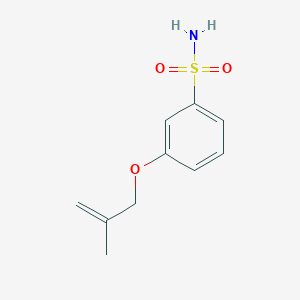
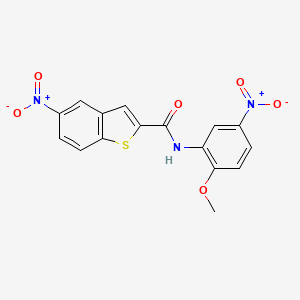

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)ethanesulfonamide](/img/structure/B2362798.png)
![8-(4-methoxyphenyl)-1,6,7-trimethyl-3-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2362799.png)
